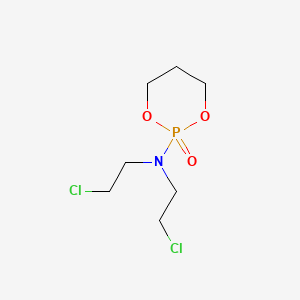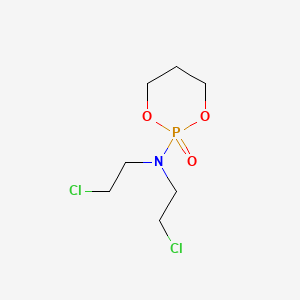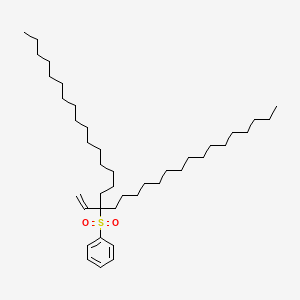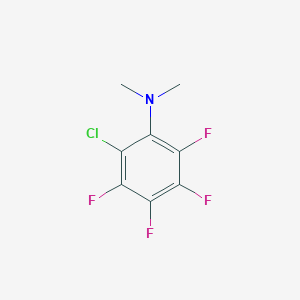
2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide, also known as cyclophosphamide, is a cytotoxic nitrogen mustard derivative widely used in cancer chemotherapy. It is known for its ability to cross-link DNA, causing strand breakage and inducing mutations. This compound has a broad spectrum of activity against solid tumors and hematological cancers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide involves the reaction of phosphorous oxychloride (POCl3), N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol in a single reaction vessel. The process is characterized by the addition of phosphorous oxychloride and N,N-bis(2-chloroethyl)amine hydrochloride to an inert aprotic organic solvent in a closed reaction vessel. The mixture is cooled to a temperature range of -15 to -10°C, and with continuous stirring, a solution of 3-aminopropan-1-ol and an auxiliary base is added. The reaction mixture is maintained at a temperature range of -7 to -3°C, and the auxiliary base is added dropwise to bind the HCl released during the cyclization reaction. The mixture is then stirred at 15 to 20°C for 5 to 25 hours, followed by a gradual increase in temperature to 20 to 40°C until the conversion of the substrates is complete .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and therapeutic effects.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosphorous oxychloride, N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol. The reaction conditions typically involve low temperatures and inert aprotic organic solvents to ensure the stability of the intermediates and the final product .
Major Products Formed: The major products formed from the reactions of this compound include 4-ketocyclophosphamide and carboxyphosphamide. These metabolites are produced through enzymatic processes and play a crucial role in the compound’s therapeutic effects .
科学的研究の応用
2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying DNA cross-linking and mutagenesis. In biology, it is employed to investigate the mechanisms of cytotoxicity and resistance in cancer cells. In medicine, it is a cornerstone of chemotherapy regimens for various cancers, including lymphoma, leukemia, ovarian cancer, breast cancer, and small cell lung cancer. Additionally, it has applications in immunosuppression for organ transplantation and autoimmune diseases .
作用機序
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide involves its activation in the liver to form the active metabolite aldophosphamide. This metabolite then forms phosphoramide mustard, which cross-links DNA, leading to strand breakage and inhibition of DNA replication and transcription. The compound targets rapidly dividing cells, making it effective against cancer cells. The pathways involved include the activation of cytochrome P450 enzymes and the subsequent formation of reactive intermediates that interact with DNA .
類似化合物との比較
2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide is unique among nitrogen mustard derivatives due to its requirement for metabolic activation. Similar compounds include ifosfamide, melphalan, and chlorambucil. While these compounds also function as alkylating agents, they differ in their activation pathways, spectrum of activity, and side effect profiles. For example, ifosfamide requires activation by different cytochrome P450 isoforms and has a broader spectrum of activity against various cancers .
List of Similar Compounds:- Ifosfamide
- Melphalan
- Chlorambucil
- Bendamustine
特性
CAS番号 |
63394-91-2 |
|---|---|
分子式 |
C7H14Cl2NO3P |
分子量 |
262.07 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C7H14Cl2NO3P/c8-2-4-10(5-3-9)14(11)12-6-1-7-13-14/h1-7H2 |
InChIキー |
ZONOPUXXUUEOEC-UHFFFAOYSA-N |
正規SMILES |
C1COP(=O)(OC1)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)

![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)



![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)


![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)



